molecular formula C11H17N3O4 B2593221 2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid CAS No. 2248359-44-4

2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid

Cat. No. B2593221
CAS RN: 2248359-44-4
M. Wt: 255.274
InChI Key: DBQZHJHNDDFMGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of functional groups, nucleophilic substitution, and deprotection. Researchers have explored various synthetic routes, but a common approach involves the condensation of appropriate starting materials to form the desired product. Detailed synthetic protocols can be found in relevant literature .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as amidation, esterification, and hydrolysis. Researchers have investigated its reactivity under different conditions, leading to the formation of derivatives and analogs. These reactions are crucial for understanding its behavior in biological systems .

Safety and Hazards

  • Safety Data Sheet : Link

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14(7-9(15)16)8-5-12-13(4)6-8/h5-6H,7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQZHJHNDDFMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(tert-butoxy)carbonyl](1-methyl-1H-pyrazol-4-yl)amino}acetic acid

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